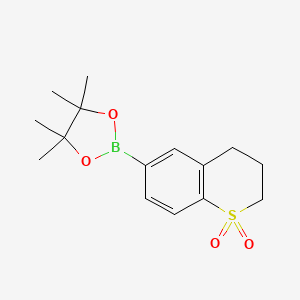
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a benzothiopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the formation of the dioxaborolane ring followed by its attachment to the benzothiopyran core. One common method involves the reaction of a suitable benzothiopyran precursor with a boronic acid derivative under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiopyran core .
Applications De Recherche Scientifique
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The benzothiopyran core can interact with biological targets, potentially modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another compound with a dioxaborolane ring, used in organic synthesis.
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the combination of the dioxaborolane ring and the benzothiopyran core.
Propriétés
Formule moléculaire |
C15H21BO4S |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)12-7-8-13-11(10-12)6-5-9-21(13,17)18/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
GMDVZCMTIBNJNU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
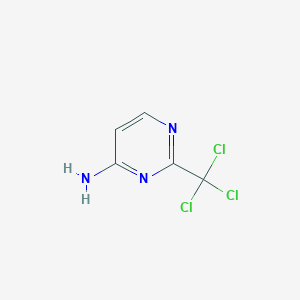

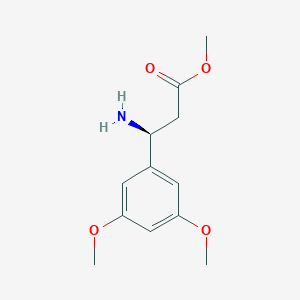
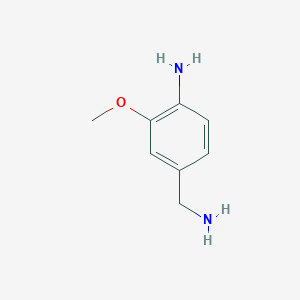
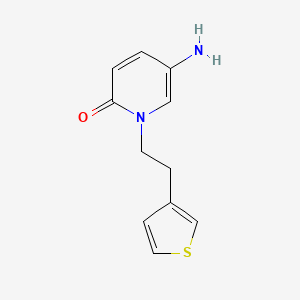

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
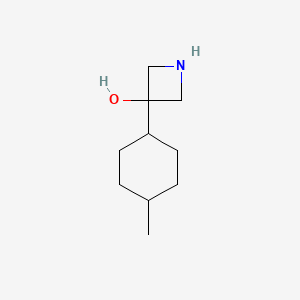
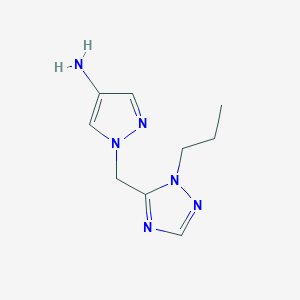
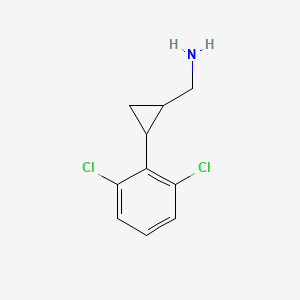
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

